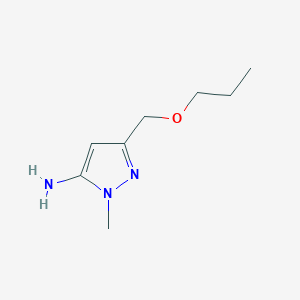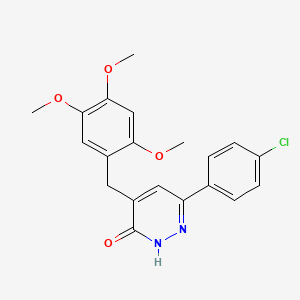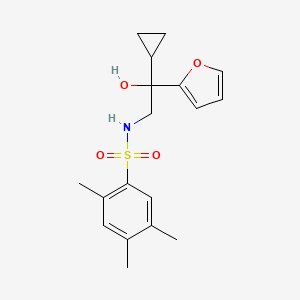
5-Chloro-3-ethylpyridin-2-amine
Übersicht
Beschreibung
5-Chloro-3-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1314514-86-7 . It has a molecular weight of 156.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for 5-Chloro-3-ethylpyridin-2-amine is 1S/C7H9ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-3-ethylpyridin-2-amine is a powder at room temperature . It has a melting point of 67-68 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, which is closely related to 5-Chloro-3-ethylpyridin-2-amine. This process achieved a high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Burkhardt and Coleridge (2008) reported the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations, an approach relevant to the manipulation of compounds like 5-Chloro-3-ethylpyridin-2-amine (Burkhardt & Coleridge, 2008).
Potential Agricultural and Medicinal Applications
Setliff, Rankin, and Milstead (1989) explored the preparation of substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine, a compound structurally similar to 5-Chloro-3-ethylpyridin-2-amine, for potential agricultural interest (Setliff, Rankin, & Milstead, 1989).
In the field of medicinal chemistry, Temple, Wheeler, Comber, Elliott, and Montgomery (1983) conducted hydrolysis and hydrogenation of 6-amino-4-chloro-5-nitropyridin-2-yl, a compound related to 5-Chloro-3-ethylpyridin-2-amine, for potential anticancer applications (Temple et al., 1983).
Chemical Properties and Reactions
Pieterse and Hertog (2010) studied rearrangements during aminations of halopyridines, which might involve intermediates related to 5-Chloro-3-ethylpyridin-2-amine (Pieterse & Hertog, 2010).
Hamed (1997) investigated the kinetics of nucleophilic substitutions at the pyridine ring, which is relevant for understanding the reactivity of 5-Chloro-3-ethylpyridin-2-amine (Hamed, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUINULKYLDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

![3-[Methyl(piperidin-4-yl)amino]propan-1-ol](/img/structure/B2398597.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)



![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)

![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2398615.png)
